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An In-depth Technical Guide to 1-(3-
Methoxyphenyl)cyclobutanecarboxylic Acid
This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and physicochemical properties of 1-(3-
Methoxyphenyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and

professionals in the field of drug development and medicinal chemistry. This document outlines

a plausible synthetic route and predicted spectroscopic data to facilitate further research and

application of this compound.

Chemical Structure and Properties
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, with the chemical formula C₁₂H₁₄O₃ and a

molecular weight of 206.24 g/mol , is a derivative of cyclobutanecarboxylic acid.[1] The

structure features a cyclobutane ring substituted at the C1 position with both a carboxylic acid

group and a 3-methoxyphenyl group. This compound is recognized as a valuable intermediate

in the synthesis of pharmaceuticals, particularly those targeting the central nervous system

(CNS).[1] The rigid cyclobutane scaffold and the electronic properties of the methoxy-

substituted phenyl ring are key features that can influence the binding affinity and metabolic

stability of potential drug candidates.
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Stereochemistry
The C1 carbon atom of the cyclobutane ring in 1-(3-Methoxyphenyl)cyclobutanecarboxylic
acid is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R

and S). The presence of a single chiral center indicates that the compound will be optically

active if a single enantiomer is isolated. A 50:50 mixture of the two enantiomers is known as a

racemic mixture and will not rotate plane-polarized light. The specific rotation and the absolute

configuration (R/S) of each enantiomer have not been reported in the literature. The

stereochemical configuration can significantly impact the biological activity of chiral molecules.

Caption: Chemical structure of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid.

Physicochemical Properties
Detailed experimental data for the physicochemical properties of 1-(3-
Methoxyphenyl)cyclobutanecarboxylic acid are not readily available in the literature. The

following table summarizes predicted values based on its structure and data from analogous

compounds. These values are crucial for understanding the compound's behavior in biological

systems and for formulation development.

Property Predicted Value Method/Reference

pKa ~4-5

Estimated based on benzoic

acid and other arylalkanoic

acids. The determination of

pKa is often carried out via

potentiometric titration or UV-

Vis spectroscopy.[2][3]

logP ~2.5 - 3.5

Estimated based on calculated

values for similar structures.

This parameter indicates the

lipophilicity of the compound.

Solubility

Sparingly soluble in water;

soluble in organic solvents like

methanol, ethanol, and DMSO.

The solubility of carboxylic

acids is pH-dependent.[4]
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Experimental Protocols
Proposed Synthesis
A specific experimental protocol for the synthesis of 1-(3-
Methoxyphenyl)cyclobutanecarboxylic acid has not been detailed in the literature. However,

a plausible route can be adapted from a reported diastereoselective synthesis of a related

cyclobutane hydroxy acid, which utilizes a derivative of phenylacetic acid as a starting material.

[5] The proposed synthesis involves the reaction of the dianion of 3-methoxyphenylacetic acid

with an appropriate cyclobutane-forming reagent, followed by acidic workup.

Step 1: Formation of the Dianion of 3-Methoxyphenylacetic Acid 3-Methoxyphenylacetic acid is

treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), in an

anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form

the dianion.

Step 2: Cyclobutylation The dianion is then reacted with a suitable cyclobutylating agent. A

common method for forming cyclobutane rings is through the reaction with 1,3-dihalopropanes,

such as 1,3-dibromopropane.

Step 3: Acidic Workup and Purification The reaction is quenched with an aqueous acid solution

(e.g., HCl) to protonate the carboxylate and hydrolyze any intermediates. The crude product is

then extracted with an organic solvent, dried, and purified, typically by column chromatography

or recrystallization.
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Proposed Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Start: 3-Methoxyphenylacetic Acid

Step 1: Dianion Formation
(2 eq. LDA, THF, -78 °C)

Step 2: Cyclobutylation
(1,3-Dibromopropane)

Step 3: Acidic Workup & Purification
(HCl (aq), Extraction, Chromatography)

End Product:
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid.

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid are

not available. The following are predicted key spectroscopic features based on the analysis of

its structure and comparison with similar compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl,

methoxy, and carboxylic acid protons.

Aromatic Protons (δ 6.8-7.3 ppm): Four protons on the 3-methoxyphenyl ring will appear as

a complex multiplet.
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Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet, which is characteristic of a carboxylic

acid proton.

Methoxy Protons (δ ~3.8 ppm): A singlet corresponding to the three protons of the methoxy

group.

Cyclobutane Protons (δ 1.8-2.8 ppm): The six protons on the cyclobutane ring will likely

appear as complex multiplets due to their diastereotopic nature and complex spin-spin

coupling.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbonyl Carbon (δ ~175-185 ppm): The carboxylic acid carbonyl carbon will appear as a

singlet in the downfield region.

Aromatic Carbons (δ ~110-160 ppm): Six signals are expected for the carbons of the phenyl

ring. The carbon attached to the methoxy group will be significantly shielded.

Quaternary Cyclobutane Carbon (C1) (δ ~45-55 ppm): The carbon atom at the junction of

the phenyl and carboxyl groups.

Cyclobutane Methylene Carbons (δ ~20-40 ppm): The three methylene carbons of the

cyclobutane ring.

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group.[6]

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic

acid functional group.[7]

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong band characteristic of the hydrogen-

bonded hydroxyl group of the carboxylic acid.[7]

C=O Stretch (1680-1720 cm⁻¹): A strong, sharp absorption for the carbonyl group of the

carboxylic acid.[7]
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C-O Stretch (1210-1320 cm⁻¹): A medium to strong band.[7]

Aromatic C-H Stretch (~3030 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹.

Aliphatic C-H Stretch (~2850-2960 cm⁻¹): Medium to strong absorptions for the cyclobutane

and methoxy C-H bonds.

Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 206. Key

fragmentation patterns would likely involve the loss of the carboxylic acid group and

fragmentation of the cyclobutane ring.

Molecular Ion (M⁺): m/z = 206

[M - COOH]⁺: m/z = 161, resulting from the loss of the carboxylic acid group.[8]

[M - OCH₃]⁺: m/z = 175, from the loss of the methoxy group.

Further fragmentation of the cyclobutane and phenyl rings would lead to other characteristic

ions.

Biological Activity and Applications
While specific biological activities of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid have

not been extensively reported, its structural motifs are present in various biologically active

molecules. Its derivatives have been explored for their potential as antimitotic and antivascular

agents.[9] The rigid cyclobutane core serves as a three-dimensional scaffold that can be used

to orient substituents in specific spatial arrangements for optimal interaction with biological

targets. The 3-methoxyphenyl group is a common feature in many CNS-active drugs.

Therefore, this compound serves as a valuable building block for the synthesis of novel

therapeutic agents, particularly for neurological disorders.[1] Further research is warranted to

explore the specific biological targets and pharmacological profile of this compound and its

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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